molecular formula C17H23N5O2S2 B2561337 1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922698-92-8

1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2561337
CAS No.: 922698-92-8
M. Wt: 393.52
InChI Key: XSUGUYXNSFRCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a urea moiety, and a morpholinoethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of Morpholinoethylthio Group: The morpholinoethylthio group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiadiazole ring is replaced by the morpholinoethylthio group.

    Coupling with Urea Moiety: The final step involves coupling the thiadiazole derivative with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the morpholinoethylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(5-((2-piperidinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea: Similar structure with a piperidinoethylthio group instead of a morpholinoethylthio group.

    1-(3,4-Dimethylphenyl)-3-(5-((2-pyrrolidinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea: Contains a pyrrolidinoethylthio group.

Uniqueness

1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the morpholinoethylthio group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-12-3-4-14(11-13(12)2)18-15(23)19-16-20-21-17(26-16)25-10-7-22-5-8-24-9-6-22/h3-4,11H,5-10H2,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUGUYXNSFRCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.